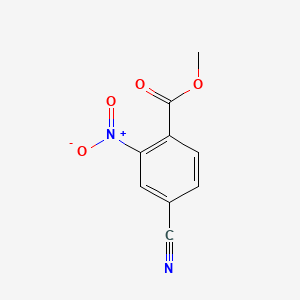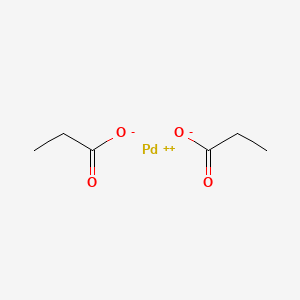
丙酸钯(II)
描述
Palladium(II) propionate is a renowned catalyst in bioorganic synthesis. Its unparalleled catalytic efficacy profoundly impacts diverse chemical reactions, encompassing drug synthesis and drug delivery systems .
Synthesis Analysis
Exhaustive synthetic, solution, and structural studies of Pd(II) complexes are reported. The binary and ternary systems of the Pd(II) ion with H2apox or H3obap as primary ligands and nucleosides (Ado or Cyt) as secondary ligands, are investigated to better understand their equilibrium chemistry .Molecular Structure Analysis
The structural and dynamical properties of Pd2+ in liquid ammonia have been investigated via quantum mechanical charge field molecular dynamics. Similar to the case of aqueous Pd2+, a six-fold coordination polyhedron in the form of a tetrahedrally elongated octahedron is observed with two ligands in axial positions forming an extended first shell .Chemical Reactions Analysis
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions . Palladium(II) catalyzed exchange reactions, such as Vinyl Propionate Exchange with Acetic Acid, have also been reported .Physical And Chemical Properties Analysis
Palladium(II) complexes exhibit redox trends. Electrochemical properties in a series of binuclear and mononuclear palladacycles with diverse bridging groups (acetate, trifluoroacetate, chloride, phosphonate) and C^N ligands (2-phenylpyridine (phpy), benzo[h]quinolone (bhq) and 1-phenylisoquinoline (piq)) were analyzed .科学研究应用
Electrocatalysis
When dispersed on conductive materials, palladium(II) propionate proves to be an excellent electrocatalyst for the oxidation of primary alcohols in alkaline media. This application is significant in the development of more efficient energy conversion systems.
Each of these applications demonstrates the unique and multifaceted roles that Palladium(II) propionate plays in scientific research, contributing to advancements in various fields .
作用机制
Target of Action
Palladium(II) propionate, a chemical compound of palladium, is known for its potential anticancer activity . The primary targets of Palladium(II) propionate are cancer cell lines and murine models . The compound interacts with these targets to induce metabolic effects that can lead to cell death .
Mode of Action
The interaction of Palladium(II) propionate with its targets involves the biosorption process, multi-scale visualization, and functional groups . Palladium ions are transformed to both the external and internal of the biomass, and the morphological properties change considerably in the nanometer range . The functional groups related to Palladium(II) propionate binding on the cell wall were confirmed by chemical modification and characterized by Fourier transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) .
Biochemical Pathways
Palladium(II) propionate affects several biochemical pathways. It has been reported that Palladium(II) propionate can catalyze intramolecular alkene hydrofunctionalization reactions with carbon, nitrogen, and oxygen nucleophiles to form five- and six-membered carbo- and heterocycles . The presence of a proximal bidentate directing group controls the cyclization pathway .
Pharmacokinetics
It is known that the compound is a solid with a molecular weight of 25256 and a melting point of 154-156 °C . It is also known that the compound has low solubility in water .
Result of Action
The molecular and cellular effects of Palladium(II) propionate’s action are primarily related to its potential anticancer activity. The compound induces metabolic effects related to the mechanisms of induced cell death and antioxidant defense . This often involves the measurement of gene and protein expression patterns, and evaluation of the levels of reactive oxygen species or specific metabolites, such as ATP and glutathione, in relation to mitochondrial respiration and antioxidant mechanisms .
Action Environment
The action, efficacy, and stability of Palladium(II) propionate can be influenced by various environmental factors. For instance, the presence of a proximal bidentate directing group can control the cyclization pathway of the compound . .
安全和危害
未来方向
属性
IUPAC Name |
palladium(2+);propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLRJWQDNRUDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466591 | |
| Record name | Palladium(II) propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium(II) propionate | |
CAS RN |
3386-65-0 | |
| Record name | Palladium(II) propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium(II) propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


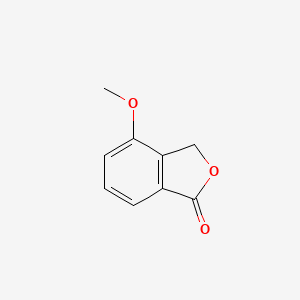
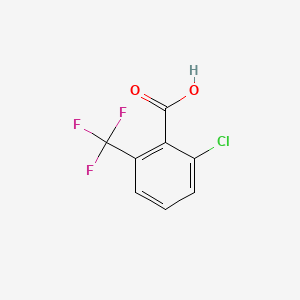
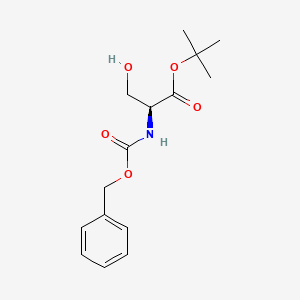
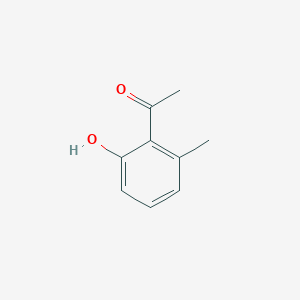
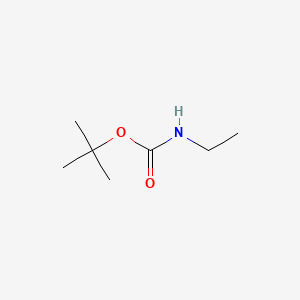

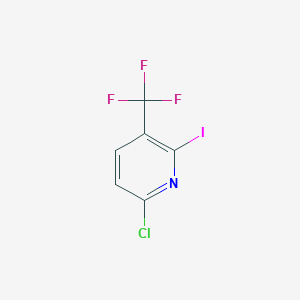

![8-Methoxy-2,3,4,5-tetrahydro-benzo[c]azepin-1-one](/img/structure/B1589099.png)


